Isohomohalichondrin B is a polyether macrolide compound that has garnered attention for its potential antitumor properties. It is classified within the halichondrin family, which includes various natural products known for their biological activity. Isohomohalichondrin B was first isolated from the New Zealand deep-water sponge Lissodendoryx sp., marking it as a novel structural type within this group of compounds .
Isohomohalichondrin B is derived from marine sponges, specifically from the genus Lissodendoryx, found in New Zealand waters. This compound belongs to the broader class of macrolides, which are characterized by a large lactone ring and are often produced by bacteria or fungi. The halichondrins are particularly noted for their complex structures and significant biological activities, including cytotoxic effects against cancer cells .
The synthesis of Isohomohalichondrin B can be approached through various methods, including total synthesis and semi-synthesis from natural precursors. The total synthesis involves constructing the entire molecular framework from simpler organic compounds, while semi-synthesis typically modifies existing natural products.
Technical challenges in both methods include ensuring stereochemical integrity and achieving high yields while minimizing side reactions .
Isohomohalichondrin B features a complex molecular structure characterized by a large lactone ring, multiple stereocenters, and various functional groups that contribute to its biological activity. The molecular formula is CHO, indicating the presence of 41 carbon atoms, 65 hydrogen atoms, and 11 oxygen atoms.
The detailed structural analysis can be performed using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which help confirm the connectivity and spatial orientation of atoms within the molecule .
Isohomohalichondrin B undergoes several chemical reactions that are essential for its biological activity:
These reactions are critical for understanding how Isohomohalichondrin B interacts with cellular components and contributes to its antitumor effects .
Isohomohalichondrin B exerts its antitumor effects primarily through disruption of microtubule dynamics during cell division. It binds to tubulin, inhibiting its polymerization into microtubules, which is essential for mitotic spindle formation. This action leads to cell cycle arrest at the metaphase stage, ultimately triggering apoptosis in cancer cells.
Isohomohalichondrin B exhibits several notable physical and chemical properties:
Characterization techniques like high-performance liquid chromatography (HPLC) are utilized to assess purity and stability over time .
Isohomohalichondrin B has significant potential in scientific research, particularly in pharmacology:
Isohomohalichondrin B was first identified alongside the closely related compound halichondrin B during the chemical investigation of marine sponges. Initial isolation efforts focused on the Japanese sponge Halichondria okadai, but researchers soon discovered that the New Zealand deep-water sponge Lissodendoryx sp. (later classified as Lissodendoryx n. sp. 1) contained substantially higher yields of this compound [1] [9]. Unlike the trace quantities obtained from H. okadai, aquaculture of Lissodendoryx n. sp. 1 at depths of approximately 10 meters near Wellington enabled sustainable production of isohomohalichondrin B and halichondrin B over multi-year periods [1] [9]. This aquaculture approach provided the bulk of material used by the National Cancer Institute (NCI) for preclinical evaluation, overcoming the critical supply limitation that hindered early development of halichondrin-class compounds.
Table 1: Sponge Sources of Isohomohalichondrin B
Sponge Species | Geographic Location | Yield Characteristics | Collection Depth |
---|---|---|---|
Lissodendoryx n. sp. 1 | Kaikoura Peninsula, NZ (native); Wellington, NZ (aquaculture) | High sustainable yield via aquaculture | ~90 m (native); ~10 m (aquaculture) |
Halichondria okadai | Japanese coastal waters | Trace quantities; insufficient for drug development | Intertidal zones |
Phakellia carteri | Indian Ocean | Reported presence; limited extraction data | >50 m |
The primary biological source of isohomohalichondrin B, Lissodendoryx n. sp. 1, belongs to the family Coelosphaeridae within the order Poecilosclerida (class Demospongiae). This taxonomic grouping is phylogenetically distant from Halichondria okadai (order Suberitida, family Halichondriidae), despite both producing halichondrin-type compounds [9]. Notably, geographically or phylogenetically related sponges like Halichondria panicea and Halichondria japonica do not produce significant quantities of halichondrins, suggesting highly specific biosynthetic capability. The consistent production of isohomohalichondrin B by Lissodendoryx across distinct environments indicates either a stable symbiotic association with microorganisms or a genetically encoded biosynthetic pathway conserved within this sponge lineage [1] [9].
Isohomohalichondrin B is a high molecular weight (≈1100 g/mol) polyether macrolide featuring a 36-membered macrocyclic core characteristic of the halichondrin class. Its structure comprises multiple fused cyclic ether units, a terminal olefin, and a complex array of chiral centers (over 30 stereocenters). Key structural features differentiating it from halichondrin B include:
Table 2: Structural Features of Isohomohalichondrin B Relative to Key Halichondrins
Structural Feature | Isohomohalichondrin B | Halichondrin B | Eribulin (Simplified Analog) |
---|---|---|---|
Macrocyclic Ring Size | 36-membered | 36-membered | Truncated macrocyclic ketone |
Key Bioactive Region | C1-C38 macrolactone | C1-C38 macrolactone | C1-C35 macrocyclic ketone |
Terminal Olefin | Present | Present | Present |
Distinctive Side Chain | Extended methylene chain | Shorter alkyl chain | Replaced by ketone moiety |
Number of Stereocenters | >30 | >30 | 19 |
The structural complexity necessitated total synthesis for definitive confirmation. Early synthetic studies by Kishi’s group at Harvard University demonstrated that only the macrocyclic lactone region (C1-C38) retained potent cytotoxicity, paving the way for the development of eribulin mesylate – a structurally simplified, synthetic ketone analog derived from the right-hand portion of halichondrin B and isohomohalichondrin B [7] [9].
Isohomohalichondrin B holds pivotal importance in marine pharmacology for three interconnected reasons:
Supply Problem Solution: Its successful aquaculture production in Lissodendoryx directly addressed the "supply bottleneck" that plagued early marine natural product development. The multi-ton cultivation efforts in New Zealand demonstrated that sustainable large-scale production was feasible for structurally complex sponge-derived therapeutics, setting a precedent for future marine biodiscovery programs [1] [9].
Mechanistic Probe: Isohomohalichondrin B and its congeners served as critical molecular probes for elucidating novel mechanisms of tubulin inhibition. Research confirmed it binds to the vinca alkaloid domain on β-tubulin but exhibits a distinct mechanism: it primarily suppresses microtubule growth without affecting shortening rates, leading to irreversible mitotic arrest. Notably, it retains potency against taxane-resistant cancer cell lines harboring β-tubulin mutations, highlighting its unique pharmacodynamic profile [5] [7].
Lead Compound Optimization: Preclinical studies by the NCI revealed isohomohalichondrin B's exceptional potency (sub-nM IC₅₀ values across multiple cancer cell lines) and broad-spectrum activity. However, its pharmacokinetic limitations – particularly metabolic instability of the lactone moiety – drove the rational design of eribulin. The structural insights gained from isohomohalichondrin B were essential for developing this clinically approved drug, validating the "natural product-inspired synthesis" approach in oncology drug discovery [5] [7] [9].
The journey from isohomohalichondrin B to eribulin exemplifies how challenging marine natural products can inspire simplified, synthetically tractable drugs without sacrificing mechanistic novelty or therapeutic efficacy.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0